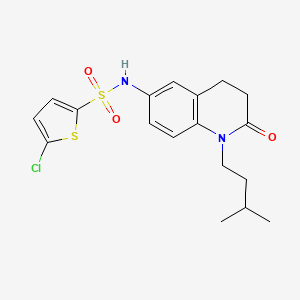

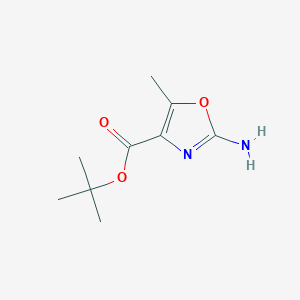

5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition and Cellular Functions

Isoquinoline sulfonamides, a class related to the chemical structure , have been studied for their inhibitory effects on protein kinase C, influencing cytotoxic T lymphocyte-mediated lysis and cellular proliferation. These compounds demonstrate the potential of such structures in modulating immune responses and cellular growth mechanisms, pointing to applications in studying immune function and possibly in cancer research due to their effects on cellular proliferation (R. Juszczak & J. Russell, 1989).

Synthesis of Heterocyclic Compounds

The structure of interest is akin to compounds utilized in the synthesis of diverse heterocyclic molecules. For instance, studies on the palladium-catalyzed synthesis of oxazolyl and tosyl-substituted quinolines highlight the versatility of such sulfonamide structures in creating complex heterocyclic systems with potential pharmacological activities (Zahra Yasaei et al., 2019).

Anticancer Activities

Research into sulfonamide derivatives, including those structurally related to 5-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, has revealed significant cytotoxic activities against various cancer cell lines. Such studies underscore the potential of these compounds in cancer therapy, especially in targeting breast and colon cancer cell lines (M. Ghorab et al., 2015).

Anti-Acetylcholinesterase Activity

Compounds within the chemical family of the mentioned sulfonamide have been investigated for their anti-acetylcholinesterase activities, offering insights into their potential use in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease. This application is particularly relevant for structures exhibiting inhibitory effects on enzymes involved in neurotransmitter breakdown (G. Holan et al., 1997).

Vasodilatory and Antihypertensive Effects

The vasodilatory and antihypertensive properties of isoquinolinesulfonamide derivatives further illustrate the broad therapeutic potential of sulfonamide compounds. These effects are valuable in cardiovascular research and drug development, offering a basis for the creation of new treatments for hypertension and related cardiovascular disorders (A. Morikawa et al., 1989).

Wirkmechanismus

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to the S1 subsite of FXa, which is crucial for its high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis .

Pharmacokinetics

The compound has good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite . The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Result of Action

The result of the compound’s action is antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This leads to a reduction in the formation of blood clots, thereby preventing thromboembolic diseases .

Action Environment

The rate of reaction of the compound is considerably accelerated at physiological pH . Therefore, the pH of the environment strongly influences the compound’s action, efficacy, and stability . Care must be taken when considering these compounds for pharmacological purposes due to their susceptibility to hydrolysis .

Eigenschaften

IUPAC Name |

5-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S2/c1-12(2)9-10-21-15-5-4-14(11-13(15)3-7-17(21)22)20-26(23,24)18-8-6-16(19)25-18/h4-6,8,11-12,20H,3,7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAUANQSHOQANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2460251.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-methylbutanamide](/img/structure/B2460255.png)

![3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2460258.png)

![N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2460261.png)

![2-(ethylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2460266.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2460269.png)

![[trans-4-Cyclopropylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2460271.png)